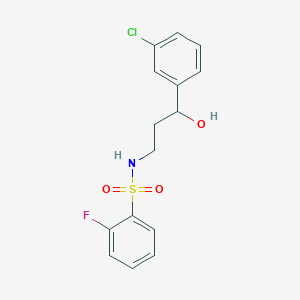

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide

Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a chlorophenyl and hydroxypropyl substituent

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S/c16-12-5-3-4-11(10-12)14(19)8-9-18-22(20,21)15-7-2-1-6-13(15)17/h1-7,10,14,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKJHNRCUOKTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the reaction of 3-chlorophenylpropanol with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the sulfonamide group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-2-fluorobenzenesulfonamide: Lacks the hydroxypropyl group, which may affect its reactivity and biological activity.

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-benzenesulfonamide: Lacks the fluorine atom, which can influence its chemical properties and interactions.

Uniqueness

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxypropyl and fluorobenzene moieties can enhance its interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17ClFNO4S

- Molecular Weight : 373.8 g/mol

- CAS Number : 2034456-90-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signal transduction pathways that are critical for cell survival and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in animal models |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis pathways being activated .

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving mice, the administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression levels of inflammatory markers .

Case Study 3: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited bactericidal activity against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) were determined to be as low as 5 µg/mL for certain strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide, and what critical reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Chlorination of a phenyl ring to introduce the 3-chlorophenyl group, followed by hydroxypropyl chain attachment via nucleophilic substitution or condensation reactions.

- Step 2 : Sulfonamide formation by reacting 2-fluorobenzenesulfonyl chloride with the intermediate hydroxypropyl-3-chlorophenyl amine under basic conditions (e.g., pyridine or triethylamine).

- Key Conditions : Temperature control (<0°C during sulfonylation), inert atmosphere (N₂/Ar), and stoichiometric excess of sulfonyl chloride to minimize side reactions .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by TLC/HPLC ensures high purity (>95%) .

Q. How do researchers characterize the structural integrity of this compound?

- Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm), hydroxypropyl chain protons (δ 3.6–4.1 ppm), and sulfonamide NH (δ 8.0–8.5 ppm).

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 382.05).

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if the hydroxypropyl group exhibits chirality .

Q. What are the primary biological targets or pathways investigated for this compound?

- Answer : The compound’s sulfonamide and fluorophenyl motifs suggest potential activity in:

- Enzyme Inhibition : Targeting cysteine proteases (e.g., cathepsins) or kinases, leveraging the sulfonamide’s hydrogen-bonding capacity .

- Receptor Modulation : Fluorinated aromatic systems often interact with GPCRs or nuclear receptors. Preliminary studies on analogs indicate possible anti-inflammatory or anticancer activity .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of the hydroxypropyl-3-chlorophenyl intermediate be addressed?

- Answer : Regioselectivity in hydroxypropyl attachment is influenced by:

- Catalytic Systems : Use of Lewis acids (e.g., AlCl₃) to direct electrophilic substitution on the 3-chlorophenyl ring.

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., TBS ether) to prevent undesired side reactions during alkylation .

- Computational Modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .

Q. What analytical strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines or enzyme batches).

- Metabolic Stability : Evaluate compound stability in physiological buffers (e.g., pH 7.4, 37°C) via LC-MS to correlate in vitro and in vivo results .

- Structural Analog Comparison : Compare activity with analogs lacking the 2-fluoro or hydroxypropyl group to isolate pharmacophore contributions .

Q. What role does the 2-fluorobenzenesulfonamide moiety play in enhancing the compound’s pharmacokinetic properties?

- Answer : The fluorine atom:

- Improves Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~3.2 for non-fluorinated analogs).

- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life.

- Sulfonamide Stability : The sulfonamide group enhances solubility via hydrogen bonding, balancing lipophilicity for improved bioavailability .

Q. How can computational methods aid in optimizing the compound’s binding affinity for a target enzyme?

- Answer : Advanced strategies include:

- Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to identify favorable binding conformations.

- MD Simulations : Assess dynamic stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with inhibitory potency to guide synthetic priorities .

Methodological Notes

- Synthesis : Prioritize inert conditions and rigorous purification to avoid by-products like dehalogenated derivatives .

- Characterization : Combine spectroscopic and crystallographic data for unambiguous assignment, especially if stereocenters are present .

- Biological Assays : Include positive controls (e.g., known protease inhibitors) and validate results across multiple replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.